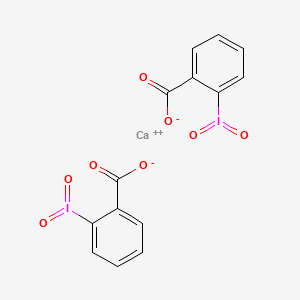
2-Amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-1,5,6,7-tetrahydropteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha-hydroxy-tetrahydrobiopterin, also known as 4a-Hthb, is a compound belonging to the biopterins and derivatives class. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative. 4alpha-hydroxy-tetrahydrobiopterin plays a crucial role in the biosynthesis of tetrahydrobiopterin, which is essential for the conversion of phenylalanine into tyrosine by phenylalanine hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-hydroxy-tetrahydrobiopterin involves the oxidation of tetrahydrobiopterin. This reaction can be catalyzed by various oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods: Industrial production of 4alpha-hydroxy-tetrahydrobiopterin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as mechanosynthesis and solid-state melt reactions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4alpha-hydroxy-tetrahydrobiopterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in various biochemical pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving 4alpha-hydroxy-tetrahydrobiopterin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of 4alpha-hydroxy-tetrahydrobiopterin include quinonoid-dihydrobiopterin and other pteridine derivatives. These products are crucial intermediates in the biosynthesis of neurotransmitters and other biologically active molecules .
Scientific Research Applications
4alpha-hydroxy-tetrahydrobiopterin has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions. In biology, it plays a vital role in the biosynthesis of neurotransmitters such as dopamine and serotonin. In medicine, it is studied for its potential therapeutic applications in treating disorders related to neurotransmitter deficiencies. Additionally, it is used in the industry for the production of various pteridine derivatives .
Mechanism of Action
The mechanism of action of 4alpha-hydroxy-tetrahydrobiopterin involves its role as a coenzyme in the hydroxylation of phenylalanine to tyrosine. This reaction is catalyzed by phenylalanine hydroxylase, which requires 4alpha-hydroxy-tetrahydrobiopterin as a cofactor. The compound also regulates the dimerization of homeodomain protein HNF-1-alpha and enhances its transcriptional activity .
Comparison with Similar Compounds
4alpha-hydroxy-tetrahydrobiopterin is unique compared to other biopterins and derivatives due to its specific role in the biosynthesis of tetrahydrobiopterin. Similar compounds include dihydrobiopterin and quinonoid-dihydrobiopterin, which also play roles in the biosynthesis of neurotransmitters but differ in their chemical structures and specific functions .
Properties
CAS No. |
70110-58-6 |
|---|---|
Molecular Formula |
C9H15N5O4 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one |
InChI |
InChI=1S/C9H15N5O4/c1-3(15)5(16)4-2-11-6-9(18,14-4)7(17)13-8(10)12-6/h3-5,14-16,18H,2H2,1H3,(H3,10,11,12,13,17) |
InChI Key |
KJKIEFUPAPPGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CN=C2C(N1)(C(=O)NC(=N2)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
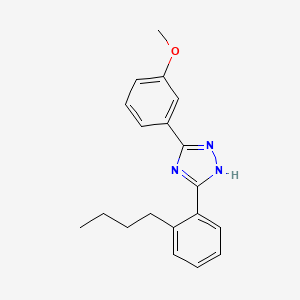
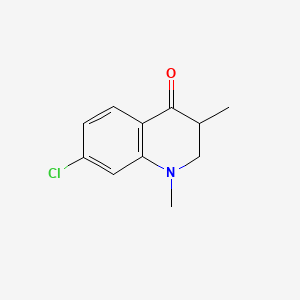
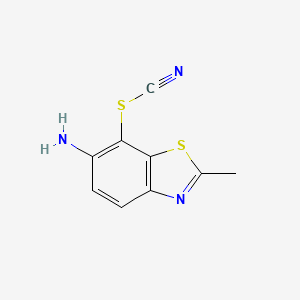
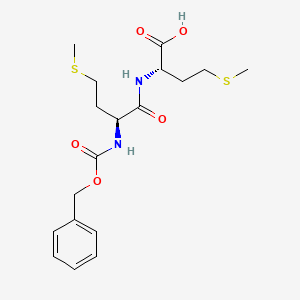


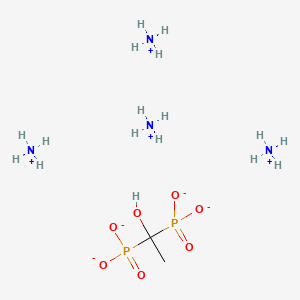

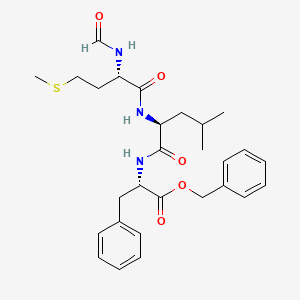
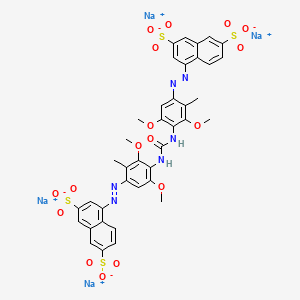
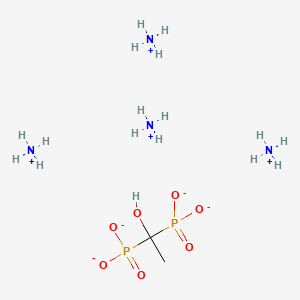
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
